Cyclopiazonic Acid

Description

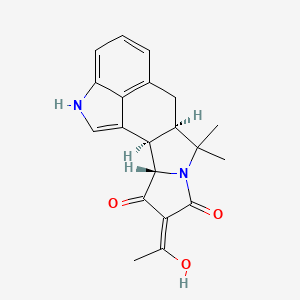

structure

Properties

IUPAC Name |

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZINUGQCTHLQAZ-DQYPLSBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@H]2[C@@H]3[C@@H](CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18172-33-3 | |

| Record name | Cyclopiazonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,11aS,11bR)-rel-10-Acetyl-2,6,6a,7,11a,11b-hexahydro-7,7-dimethyl-9H-pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Cyclopiazonic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyclopiazonic Acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi. This document details the seminal discovery by Dr. C.W. Holzapfel, outlines the experimental protocols for its isolation and purification, presents key quantitative data, and illustrates the biosynthetic pathway and its mechanism of action through detailed diagrams.

Discovery and Initial Characterization

This compound was first discovered and chemically characterized in 1968 by C.W. Holzapfel.[1] The toxin was isolated from cultures of Penicillium cyclopium Westling (strain CSIR 1082), which was later correctly identified as Penicillium griseofulvum Dierckx.[1] The producing fungus was originally isolated from groundnuts that were responsible for acute toxicosis in ducklings and rats.[1] This initial investigation laid the groundwork for understanding the structure and biological activity of this significant mycotoxin. In the original isolation, 395 mg of pure this compound was purified from 20 kg of moldy maize meal, indicating the low concentrations typically produced under standard conditions.

Producing Fungal Species

This compound is produced by a variety of fungal species within the Aspergillus and Penicillium genera. While it was first isolated from Penicillium griseofulvum, it is also notably produced by strains of Aspergillus flavus that are also known to produce aflatoxins. Other significant producers include Penicillium camemberti, used in the production of certain cheeses, and Penicillium commune. The co-occurrence of CPA with other mycotoxins, such as aflatoxins, is a significant concern in food safety.

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical for its study. The following protocols are based on established methodologies and provide a framework for obtaining pure CPA for research purposes.

Fungal Culture and CPA Production

Penicillium griseofulvum or other CPA-producing strains are cultured on a suitable medium, such as Czapek's medium, to promote the production of the mycotoxin. The maximal rate of CPA production has been observed after the cessation of fungal growth.

Extraction of this compound

A common method for extracting CPA from fungal cultures involves solvent extraction. A representative protocol is as follows:

-

The fungal culture, including both the mycelium and the culture medium, is macerated.

-

The macerated culture is extracted with a solvent mixture, typically chloroform or dichloromethane and methanol (e.g., in an 80:20 v/v ratio).

-

The organic extract is then filtered to remove solid fungal material.

-

The filtrate, containing the crude CPA, is concentrated under reduced pressure.

Purification of this compound

The crude extract is further purified using chromatographic techniques:

-

Column Chromatography: The concentrated crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed for the presence of CPA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Crystallization: Fractions containing pure CPA are pooled, and the solvent is evaporated. The resulting solid can be crystallized from a suitable solvent, such as methanol, to yield pure crystalline CPA.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₃ | [2] |

| Molar Mass | 336.39 g/mol | [2] |

| Melting Point | 245-246 °C | |

| UV-Vis λmax (in Methanol) | 225, 284 nm | [1] |

| Mass Spectrometry (ESI-MS/MS) | m/z 337 → 196, 182 | [3] |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.50 | d, J = 4.4 Hz | 1H | Aromatic H |

| 7.69 | td, J = 7.7, 1.6 Hz | 1H | Aromatic H |

| 7.26 | d, J = 7.8 Hz | 1H | Aromatic H |

| 7.21 | dd, J = 7.1, 5.2 Hz | 1H | Aromatic H |

| 4.16 | s | 2H | CH₂ |

| 1.37 | s | 6H | 2 x CH₃ |

Note: The provided NMR data is for a compound with a high likelihood of being this compound based on the context of the source. Researchers should verify this data with their own analytical standards.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 212.6 | C=O |

| 155.3 | C |

| 148.7 | C |

| 137.4 | C |

| 124.3 | CH |

| 122.1 | CH |

| 76.79 | C |

| 46.6 | C |

| 26.8 | 2 x CH₃ |

Note: The provided NMR data is for a compound with a high likelihood of being this compound based on the context of the source. Researchers should verify this data with their own analytical standards.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of CPA is a complex enzymatic process. It begins with the precursors tryptophan, acetyl-CoA, and malonyl-CoA. Three key enzymes are involved: CpaS (a hybrid polyketide synthase-nonribosomal peptide synthetase), CpaD (a dimethylallyltransferase), and CpaO (a flavoprotein oxidocyclase).[2]

Experimental Workflow for CPA Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a fungal culture.

Mechanism of Action: Inhibition of SERCA Pump

This compound is a specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This inhibition disrupts cellular calcium homeostasis, leading to its toxic effects.

References

- 1. Complexation of the Mycotoxin this compound with Lanthanides Yields Luminescent Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Determination of this compound in white mould cheese by liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) using a novel internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopiazonic Acid in Food: A Technical Guide on its Natural Occurrence, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a natural contaminant of a wide range of agricultural commodities.[1][2] Its presence in the food chain poses a potential risk to human and animal health. This technical guide provides an in-depth overview of the natural occurrence of CPA in food, detailed analytical methodologies for its detection, and a comprehensive examination of its toxicological effects, with a focus on its molecular signaling pathways. Quantitative data are summarized for comparative analysis, and key experimental and biological pathways are visualized to facilitate understanding.

Natural Occurrence of this compound in Food Commodities

CPA contamination is prevalent in various food items, with notable occurrences in grains, nuts, and cheese. The fungi responsible for CPA production thrive in warm and humid conditions, leading to contamination both pre- and post-harvest.[1][2]

Grains and Nuts

Corn and peanuts are among the most frequently contaminated commodities.[3][4] Studies have shown a significant co-occurrence of CPA and aflatoxins, another major class of mycotoxins, in these products.[3][4] Kodo millet has also been identified as a significant source of CPA exposure, particularly in certain regions of India, where it has been linked to "kodo poisoning," a toxic syndrome characterized by gastrointestinal and neurological symptoms.[1][5]

Cheese

Certain cheeses, particularly mold-ripened varieties, can contain CPA. The fungi used in the production of some soft-ripened and blue-veined cheeses, such as Penicillium camemberti and Penicillium roqueforti, are capable of producing this mycotoxin.[6][7] Contamination levels can vary significantly depending on the fungal strain, production conditions, and aging process.

Table 1: Quantitative Data on this compound (CPA) Occurrence in Corn and Peanuts

| Commodity | Number of Samples Analyzed | Percentage of Contaminated Samples | CPA Concentration Range (ng/g) | Average CPA Concentration (ng/g) | Reference |

| Corn | 45 | 51% | <25 - 2800 | 467 | [3][4] |

| Peanuts | 50 | 90% | <50 - 2900 | 460 | [3][4] |

| Peanuts | 50 | 4% (co-occurrence with aflatoxins) | 4300 and 493 (in positive samples) | Not Reported | [8] |

Table 2: Quantitative Data on this compound (CPA) Occurrence in Cheese

| Cheese Type | Number of Samples Analyzed | Percentage of Contaminated Samples | CPA Concentration Range (µg/kg) | Median CPA Concentration in Positive Samples (µg/kg) | Reference |

| Soft-ripened Cheeses | 79 | 45.6% | Not specified | 48.5 | [6][7] |

| Blue-veined Cheeses | 168 | 24.4% | Not specified | 30 | [6][7] |

| Brie | Not specified | Not specified | Highest level: 3,820 | Not specified | [6][7] |

| Blue Cheese | Not specified | Not specified | Highest level: 1,250 | Not specified | [6][7] |

| Monte Enebro | Not specified | Not specified | Highest level: 7,900 | Not specified | [6][7] |

| Camembert (Crust) | 20 | 55% | 400 - 1500 | Not specified | [9] |

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for monitoring CPA levels in food and ensuring consumer safety. Several techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used method for the quantification of CPA due to its high sensitivity and selectivity.

-

Sample Extraction: A common procedure involves extracting the sample with an alkaline methanol-water mixture. This is followed by a defatting step with hexane to remove interfering lipids.[10]

-

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed using a C18 stationary phase.[10] A gradient elution with a mobile phase consisting of methanol, water, and a salt like zinc sulfate is often used to achieve optimal separation.[3][4]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for CPA.[10]

-

Quantification: The limit of detection (LOD) for this method can be as low as 5 µg/kg, with a limit of quantification (LOQ) of 20 µg/kg in various food matrices.[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that utilizes the specific binding of antibodies to CPA.

-

Principle: This is a competitive immunoassay where CPA in the sample competes with a labeled CPA conjugate for binding to a limited number of anti-CPA antibody sites. The amount of bound label is inversely proportional to the concentration of CPA in the sample.

-

Procedure: A microtiter plate is coated with antibodies. The sample extract is added, followed by the enzyme-labeled CPA. After an incubation period, the unbound reagents are washed away, and a substrate is added. The resulting color development is measured spectrophotometrically.

-

Performance: An adapted ELISA for cheese analysis demonstrated recoveries of 103 ± 27%.[6][7]

Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective method for CPA analysis, often used for screening purposes.

-

Extraction and Purification: Samples are typically extracted with a mixture of chloroform and methanol.[9]

-

Chromatography: The extract is spotted on a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system.

-

Detection: CPA can be visualized under UV light or by spraying with a specific chromogenic reagent, such as an Ehrlich reagent, which imparts a characteristic color.[11]

-

Quantification: The lowest detectable level can be around 0.02 ppm.[9]

Toxicological Profile and Signaling Pathways

The primary mechanism of CPA toxicity is the specific and reversible inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2][4] This inhibition disrupts intracellular calcium homeostasis, leading to a cascade of cellular events.

Inhibition of SERCA and Disruption of Calcium Homeostasis

SERCA is an essential ion pump responsible for sequestering calcium ions (Ca2+) from the cytosol into the sarcoplasmic and endoplasmic reticulum (SR/ER), thereby maintaining low cytosolic Ca2+ concentrations.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents Ca2+ from entering its binding sites.[4] This leads to:

-

Depletion of Intracellular Ca2+ Stores: The inability of the SERCA pump to sequester Ca2+ results in the depletion of Ca2+ from the SR/ER.[10]

-

Increase in Cytosolic Ca2+ Concentration: The inhibition of Ca2+ reuptake and the passive leak of Ca2+ from the depleted stores lead to a sustained increase in the cytosolic Ca2+ concentration.[4]

-

Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores triggers the opening of store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+.[7][11] This further elevates the cytosolic Ca2+ levels.

This disruption of Ca2+ signaling can affect numerous cellular processes, including muscle contraction, neurotransmission, and gene expression, and can ultimately lead to cell death.[1][4]

Cellular and Organ-Level Toxicity

The disruption of calcium homeostasis by CPA manifests as toxicity in various organs. Animal studies have shown that CPA can cause lesions in the liver, kidneys, pancreas, spleen, and heart.[1] Symptoms of CPA toxicosis in animals include anorexia, dehydration, weight loss, and neurological signs such as tremors and convulsions.[2][4]

Visualizations

Biosynthesis of this compound

The biosynthesis of CPA is a multi-step process involving three key enzymes.[2] It begins with the condensation of acetyl-CoA, malonyl-CoA, and tryptophan.

Caption: Biosynthetic pathway of this compound.

Signaling Pathway of this compound Toxicity

The primary toxic effect of CPA is mediated through its inhibition of the SERCA pump, leading to a disruption of intracellular calcium signaling.

Caption: Mechanism of CPA-induced disruption of calcium homeostasis.

Conclusion

This compound is a significant mycotoxin with widespread occurrence in various food commodities. Its ability to disrupt cellular calcium homeostasis through the inhibition of the SERCA pump underscores its potential health risks. The analytical methods detailed in this guide provide the necessary tools for effective monitoring, while the elucidated toxicological pathways offer a foundation for further research into its effects on human health and for the development of potential therapeutic interventions targeting calcium signaling pathways. Continuous surveillance and research are essential to mitigate the risks associated with CPA contamination in the food supply.

References

- 1. This compound Biosynthesis of Aspergillus flavus and Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The molecular basis for this compound inhibition of the sarcoplasmic reticulum calcium pump [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | this compound-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice [frontiersin.org]

- 7. scbt.com [scbt.com]

- 8. This compound depletes intracellular Ca2+ stores and activates an influx pathway for divalent cations in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unravelling the Diversity of the this compound Family of Mycotoxins in Aspergillus flavus by UHPLC Triple-TOF HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound discharges intracellular Ca2+ stores and stimulates Ca2+ influx in cultured human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi, commonly found as a contaminant in a wide range of agricultural commodities, including grains, corn, peanuts, and cheese.[1] Its toxicological significance stems from its specific inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, a crucial enzyme for maintaining intracellular calcium homeostasis.[1] Disruption of this fundamental cellular process leads to a cascade of events culminating in cellular dysfunction and organ damage. This technical guide provides a comprehensive overview of the toxicological profile of CPA in various animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly across different animal species, likely due to differences in their reliance on the SERCA pump.[1] The following tables summarize the available quantitative data on the acute and subchronic toxicity of CPA in various animal models.

Table 1: Acute Toxicity of this compound (CPA) in Animal Models

| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Mice | Oral | 12 | [1] |

| Mice | Intraperitoneal (ip) | 13 ± 0.05 | [2] |

| Rats | Oral | 30 - 70 | [3] |

| Chickens | Oral | 36 - 63 | [1] |

| Dogs | Oral (repeated exposure) | 0.5 | [1] |

| Guinea Pigs | Oral | 2.2 (in combination study) | [4] |

Table 2: Subchronic Oral Toxicity of this compound (CPA) in Rats

| Duration | Dosing Regimen | Animal Model | Key Findings | Reference(s) |

| 13 weeks | 0, 0.2, 0.6, 2.0, or 4.0 mg/kg/day | Male Sprague-Dawley rats | Increased serum creatinine at ≥2.0 mg/kg. Mild to moderate inflammation of the gastric epithelium at ≤0.6 mg/kg. Subtle disruption of the endoplasmic reticulum in the liver at 4.0 mg/kg. | [5] |

| 4 consecutive days | 0, 0.2, 2.0, 4.0, or 8.0 mg/kg/day | Male Sprague-Dawley rats | Abnormal behavior, diarrhea at ≥4.0 mg/kg. Liver and spleen were the most affected organs at the highest doses, with pycnotic nuclei and focal necrosis in the liver, and hemorrhagic spleens with necrotic lymphocytes. | [6] |

Mechanism of Action: Disruption of Calcium Homeostasis

The primary molecular target of CPA is the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1] CPA binds to the SERCA pump, locking it in a conformation that prevents the reuptake of calcium ions (Ca2+) from the cytoplasm into the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] This inhibition leads to two major consequences:

-

Depletion of Intracellular Calcium Stores: The continuous leak of Ca2+ from the ER/SR without reuptake leads to the depletion of these critical intracellular calcium stores.[7]

-

Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular Ca2+.[7][8]

This sustained elevation of cytosolic Ca2+ disrupts numerous cellular processes, including muscle contraction, neurotransmission, and cell signaling, ultimately leading to the observed toxic effects.

Experimental Protocols

This section outlines the general methodologies employed in key toxicological studies of CPA in animal models.

Acute Oral Toxicity (LD50 Determination)

The determination of the median lethal dose (LD50) is a fundamental step in assessing the acute toxicity of a compound.

Methodology:

-

Animal Model: Typically, rodents such as mice or rats of a specific strain, sex, and weight range are used.[1][3]

-

Dose Administration: CPA is dissolved in a suitable vehicle and administered as a single oral dose via gavage.[9] Different groups of animals receive graded doses of the toxin.

-

Observation: Animals are observed for a specified period (e.g., 7 to 14 days) for clinical signs of toxicity, such as changes in behavior, appearance, and mortality.[2]

-

Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.

-

LD50 Calculation: The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Subchronic Oral Toxicity Studies

Subchronic studies are designed to evaluate the cumulative effects of repeated exposure to a substance over a longer period.

Methodology:

-

Animal Model: Sprague-Dawley rats are a commonly used model for subchronic toxicity studies.[5][6]

-

Dosing: Animals are administered daily oral doses of CPA for a period of several weeks (e.g., 4 days or 13 weeks).[5][6] A control group receives the vehicle only.

-

In-life Monitoring: Throughout the study, animals are monitored for:

-

Clinical Pathology: Blood samples are collected at specified intervals for hematological and serum biochemical analyses. Key parameters include:

-

Histopathology: At the termination of the study, organs are collected, weighed, and processed for microscopic examination. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation.[6] Ultrastructural examination of specific organs like the liver may also be performed.[5]

Investigation of Mechanism of Action (Calcium Homeostasis)

In vitro studies using cell lines are instrumental in elucidating the molecular mechanisms of CPA toxicity.

Methodology:

-

Cell Culture: A suitable cell line, such as Madin-Darby canine kidney (MDCK) cells or human neuroblastoma SH-SY5Y cells, is cultured under standard conditions.[3][10]

-

Calcium Imaging:

-

Assessment of Calcium Store Depletion and SOCE:

-

To confirm the depletion of intracellular stores, cells are treated with CPA in a Ca2+-free medium.[8] The subsequent addition of an agonist that releases Ca2+ from the ER (e.g., ATP or bradykinin) will fail to elicit a Ca2+ response if the stores are depleted.[10]

-

To measure SOCE, after depleting the stores with CPA in a Ca2+-free medium, extracellular Ca2+ is reintroduced, and the resulting increase in [Ca2+]i is measured.[8]

-

Target Organs and Pathological Findings

Across various animal models, CPA has been shown to target several organs, with the severity and specific manifestations of toxicity varying by species and dose.

-

Liver: In rats, CPA induces hepatotoxicity characterized by diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[6] Ultrastructural changes include disruption of the endoplasmic reticulum.[5] In pigs, focal hepatocellular necrosis and fatty changes have been observed.[11]

-

Spleen: Hemorrhagic spleens with necrotic lymphocytes are a common finding in rats exposed to high doses of CPA.[6]

-

Gastrointestinal Tract: In pigs, CPA can cause gastric ulcers, mucosal hyperemia, and hemorrhage throughout the small and large intestines.[11] Rats may also exhibit necrosis in the stomach.[6]

-

Kidneys: In pigs, focal renal tubular nephrosis has been reported.[11]

-

Nervous System: CPA is a neurotoxin, and clinical signs in mice include hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration.[2]

-

Muscles: Given its mechanism of action on calcium pumps in the sarcoplasmic reticulum, muscle tissue is a primary target, leading to disruptions in muscle contraction and relaxation.[1]

Conclusion

The toxicological profile of this compound in animal models is well-characterized, with its primary mechanism of action revolving around the inhibition of the SERCA pump and the subsequent disruption of intracellular calcium homeostasis. This leads to a range of toxic effects in multiple organ systems, with the liver, spleen, gastrointestinal tract, and nervous system being prominent targets. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in mycotoxin research, food safety assessment, and drug development. Further research focusing on the detailed downstream signaling pathways activated by CPA-induced calcium dysregulation will provide a more complete understanding of its toxicological effects and may reveal potential therapeutic targets for mitigating its toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Toxicity and neuropharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of this compound and aflatoxin singly and in combination on selected clinical, pathological and immunological responses of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subchronic oral toxicity of this compound (CPA) in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of the mycotoxin, this compound, to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound depletes intracellular Ca2+ stores and activates an influx pathway for divalent cations in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound-Induced Ca2+ Store Depletion Initiates Endothelium-Dependent Hyperpolarization-Mediated Vasorelaxation of Mesenteric Arteries in Healthy and Colitis Mice [frontiersin.org]

- 9. The acute toxicity of the mycotoxin this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 11. The toxicity of this compound in weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopiazonic Acid Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of cyclopiazonic acid (CPA) and its derivatives. It delves into their mechanisms of action, summarizes quantitative activity data, and provides detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, drug discovery, and development.

Introduction to this compound and Its Derivatives

This compound (CPA) is an indole-tetramic acid mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1] It is a common contaminant of a wide range of agricultural commodities, including corn, peanuts, and cheese.[1] The primary and most well-characterized biological activity of CPA is its specific inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition disrupts intracellular calcium homeostasis, leading to a variety of cellular responses and toxic effects.

Beyond the parent compound, a number of naturally occurring and synthetic derivatives of CPA have been identified and studied. These derivatives often exhibit a diverse range of biological activities, including antitumor, antibacterial, and antiviral properties. This guide will explore the biological landscape of both CPA and its growing family of related compounds.

Mechanism of Action: Disruption of Calcium Homeostasis

The central mechanism of action for this compound is its potent and specific inhibition of the SERCA pump. SERCA is a P-type ATPase responsible for transporting Ca2+ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum, a crucial process for maintaining low cytosolic calcium concentrations.[1]

CPA binds to the SERCA pump, locking it in a conformation that prevents ATP binding and subsequent Ca2+ translocation.[1] This leads to a sustained increase in cytosolic Ca2+ levels and the depletion of intracellular calcium stores. The disruption of Ca2+ homeostasis triggers several downstream signaling events, most notably the activation of store-operated calcium entry (SOCE).[1]

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

The depletion of ER Ca2+ stores by CPA is sensed by stromal interaction molecules (STIMs), which are transmembrane proteins in the ER membrane. Upon Ca2+ unbinding, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, which are highly selective for Ca2+. This activation leads to a sustained influx of extracellular Ca2+, further elevating cytosolic Ca2+ levels.

Caption: Store-Operated Calcium Entry (SOCE) activated by CPA.

Signaling Pathway: Apoptosis

The sustained elevation of cytosolic Ca2+ and the stress on the endoplasmic reticulum can lead to the induction of apoptosis, or programmed cell death. One of the pathways implicated in CPA-induced apoptosis involves the tumor suppressor protein p53. ER stress can activate p53, which in turn can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.

Caption: p53-dependent apoptotic pathway induced by CPA.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Cytotoxicity of this compound (CPA)

| Cell Line | Assay | Exposure Time | IC50 | Reference |

| Human Monocytes | - | 48 h | 8.5 x 10⁻⁸ M | [3] |

| THP-1 (human monocytic leukemia) | - | 48 h | 1.75 x 10⁻⁷ M | [3] |

| Caco-2 (human colorectal adenocarcinoma) | - | 48 h | >1.25 x 10⁻⁷ M | [3] |

| SH-SY5Y (human neuroblastoma) | MTT | 24 h | 864.01 nM | [4] |

| SH-SY5Y (human neuroblastoma) | MTT | 48 h | 437 nM | [4] |

| SH-SY5Y (human neuroblastoma) | MTT | 72 h | 392 nM | [4] |

Table 2: Biological Activity of this compound Derivatives

| Derivative | Biological Activity | Target/Assay | Quantitative Data | Reference |

| Aspergilline G | Anti-TMV | Tobacco Mosaic Virus | 41.2% inhibition at 20 µM | |

| Aspergilline J | Anti-TMV | Tobacco Mosaic Virus | 56.8% inhibition at 20 µM | |

| Speradine C | Cytotoxicity | Insect cell line SF9 | IC50 = 0.9 µM | [5] |

| Speradine B | Multiple Assays | Cytotoxicity, Antiviral, Antimicrobial | No significant activity | [6] |

| Speradine D | Multiple Assays | Cytotoxicity, Antiviral, Antimicrobial | No significant activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (appropriate for the cell line)

-

Test compound (CPA or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Caption: Experimental workflow for MTT cytotoxicity assay.

Calcium Imaging to Monitor SERCA Inhibition

Calcium imaging is a technique used to visualize and quantify changes in intracellular calcium concentrations in real-time. This is particularly useful for studying the effects of SERCA inhibitors like CPA.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Test compound (CPA or derivative)

-

Fluorescence microscope equipped with an appropriate filter set and a sensitive camera

-

Image analysis software

Procedure:

-

Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Incubation: Remove the culture medium from the cells and incubate them with the dye loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing: After incubation, wash the cells with fresh HBSS to remove excess dye.

-

Imaging Setup: Mount the dish or coverslip on the fluorescence microscope.

-

Baseline Recording: Acquire a baseline fluorescence recording for a few minutes to establish the resting intracellular calcium level.

-

Compound Addition: Carefully add the test compound (CPA or derivative) to the imaging buffer.

-

Image Acquisition: Continuously record the fluorescence intensity over time to monitor the changes in intracellular calcium concentration induced by the compound.

-

Data Analysis: Analyze the recorded images to quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating class of mycotoxins with a well-defined primary mechanism of action centered on the inhibition of the SERCA pump. This disruption of calcium homeostasis triggers a cascade of cellular events, including the activation of store-operated calcium entry and, in some cases, apoptosis. While the parent compound, CPA, is primarily known for its toxicity, some of its derivatives have shown promise as potential therapeutic agents with antiviral and cytotoxic activities.

Future research in this area should focus on:

-

Synthesis and screening of a wider range of CPA derivatives to explore the structure-activity relationships for various biological activities.

-

Elucidation of the detailed signaling pathways affected by different CPA derivatives to understand their specific mechanisms of action.

-

In vivo studies to evaluate the therapeutic potential and toxicological profiles of promising CPA derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the intriguing biological activities of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate and inspire future investigations into this important class of natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and immunotoxicity of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated Approach to this compound Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Historical Perspective of Cyclopiazonic Acid Research: From Discovery to Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, has been a subject of scientific inquiry for over half a century. Initially identified as a food contaminant with toxic properties, subsequent research has unveiled its highly specific mechanism of action, making it a valuable tool in cell biology and a potential lead compound for therapeutic development. This technical guide provides a comprehensive historical perspective on the key research milestones of CPA, from its discovery and characterization to the elucidation of its molecular target and its impact on cellular signaling pathways.

Discovery and Early Characterization

The story of this compound began in 1968 , when it was first isolated and chemically characterized by Holzapfel from cultures of Penicillium cyclopium (now correctly identified as Penicillium griseofulvum). The fungus was found contaminating groundnuts that had caused acute toxicosis in ducklings and rats. This initial discovery highlighted the potential toxicological significance of this new compound. Early research focused on its toxic effects, with studies in various animal models revealing a range of symptoms including gastrointestinal and neurological disorders.[1]

Elucidation of the Biosynthetic Pathway

Following its discovery, a significant research effort was directed towards understanding the biosynthesis of CPA. Through a series of feeding studies with radiolabeled precursors in the 1970s, the fundamental building blocks of the CPA molecule were identified as L-tryptophan, a C5-isoprenoid unit derived from mevalonic acid, and two molecules of acetic acid.[2] A key intermediate in this pathway, β-cyclopiazonic acid (β-CPA), was identified as the direct precursor to α-CPA, the major toxic form. The biosynthetic pathway involves a complex series of enzymatic reactions, including the action of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), a dimethylallyltransferase, and an FAD-dependent oxidocyclase.[3]

Identification of the Molecular Target: A Specific SERCA Inhibitor

A pivotal breakthrough in CPA research came with the identification of its specific molecular target. In the late 1980s, it was discovered that CPA is a potent and highly specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[4] This enzyme is a crucial component of cellular calcium homeostasis, responsible for pumping Ca²⁺ ions from the cytosol into the lumen of the sarcoplasmic and endoplasmic reticulum. CPA was found to inhibit SERCA activity with high affinity, leading to the depletion of intracellular calcium stores and a subsequent rise in cytosolic Ca²⁺ concentration.[4][5] This high specificity for SERCA, with little to no effect on other ATPases, established CPA as a valuable pharmacological tool for studying Ca²⁺ signaling.[4]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the toxicity and inhibitory activity of this compound.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ | Dog | Repeated Exposure | 0.5 mg/kg | [1] |

| Mouse | Oral | 12 mg/kg | [1] | |

| Chicken | Oral | 36-63 mg/kg | [1] |

Table 1: Acute Toxicity of this compound in Various Animal Species. This table presents the median lethal dose (LD₅₀) of CPA in different animal models, highlighting its varying toxicity across species.

| Cell Line/Model | Assay | Exposure Time | IC₅₀ Value | Reference(s) |

| SH-SY5Y (2D) | MTT | 24 h | 864.01 nM | [6][7] |

| 48 h | 437 nM | [6][7] | ||

| 72 h | 392 nM | [6][7] | ||

| SH-SY5Y (3D Spheroids) | MTT | 24 h | 1132 nM | [6][7] |

| 48 h | 1069 nM | [6][7] | ||

| 72 h | 567.22 nM | [6][7] | ||

| Hepatic Spheroids | MTT | 24 h | 231.97 µM | [7] |

| 48 h | 145.99 µM | [7] | ||

| 72 h | 62.36 µM | [7] | ||

| SERCA in Sarcoplasmic Reticulum | ATPase Activity Assay | - | Apparent Kd of 7 nM (at 10 µM ATP) | [8] |

Table 2: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of CPA on cell viability and SERCA enzyme activity, demonstrating its potent inhibitory effects at nanomolar to micromolar concentrations.

| Food Commodity | Method of Detection | Concentration Range | Reference(s) | |---|---|---|---|---| | Corn | Not specified | 1.2 - 56.0 µg/kg |[9] | | Cheese | HPLC-MS/MS | Up to 4 mg/kg | |

Table 3: Reported Levels of this compound in Contaminated Food. This table provides examples of the concentration of CPA found in various food products, underscoring its relevance as a food safety concern.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in CPA research.

Isolation and Purification of this compound from Fungal Cultures

A common method for isolating CPA involves the cultivation of a producing fungal strain, such as Penicillium griseofulvum or Aspergillus flavus, on a suitable growth medium.

Protocol Overview:

-

Fungal Culture: The selected fungal strain is grown in a liquid or solid substrate fermentation. For example, Penicillium commune can be cultured on a meat extract-based medium.[10]

-

Extraction: The fungal biomass and/or the culture medium is extracted with an organic solvent, typically chloroform.[9]

-

Purification: The crude extract is then subjected to purification steps. A widely used technique is thin-layer chromatography (TLC), where CPA can be visualized as a distinct band that turns purple upon treatment with an Ehrlich reagent.[11] Further purification can be achieved using column chromatography or high-performance liquid chromatography (HPLC).

SERCA Activity Assay

The inhibitory effect of CPA on SERCA is often quantified using an ATPase activity assay. This assay measures the rate of ATP hydrolysis by SERCA in the presence and absence of the inhibitor.

Protocol Overview:

-

Preparation of SERCA-containing vesicles: Sarcoplasmic reticulum vesicles are isolated from muscle tissue (e.g., rabbit skeletal muscle).

-

Assay Buffer: A reaction buffer is prepared containing ATP, Ca²⁺, and other necessary components for SERCA function.

-

Measurement of ATPase activity: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) or the oxidation of NADH in a coupled enzyme assay.

-

Inhibition by CPA: The assay is performed in the presence of varying concentrations of CPA to determine its inhibitory effect and calculate parameters like IC₅₀. A specific protocol for measuring SERCA-mediated calcium uptake in mouse muscle homogenates involves the use of the fluorescent Ca²⁺ indicator indo-1.[12]

Detection of this compound in Food Samples

Sensitive and accurate methods are required for the detection and quantification of CPA in food and feed to ensure consumer safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly specific method.

Protocol Overview:

-

Sample Preparation: The food sample is homogenized and extracted with a suitable solvent mixture, such as an alkaline methanol-water mixture.[13]

-

Clean-up: The extract may be subjected to a clean-up step, such as defatting with hexane, to remove interfering substances.[13]

-

HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13]

Signaling Pathways and Logical Relationships

The primary mechanism of action of CPA, the inhibition of SERCA, has profound effects on intracellular calcium signaling. The following diagrams illustrate the key signaling pathways and experimental workflows related to CPA research.

Caption: CPA inhibits the SERCA pump, leading to ER/SR calcium depletion and increased cytosolic calcium.

Caption: A typical workflow for the detection and quantification of CPA in food samples.

Conclusion

From its initial discovery as a mycotoxin, this compound has evolved into a crucial tool for dissecting the complexities of intracellular calcium signaling. The historical milestones in CPA research, from its isolation and structural elucidation to the pinpointing of SERCA as its specific target, have provided invaluable insights for toxicologists, cell biologists, and drug discovery scientists. The detailed understanding of its mechanism of action, coupled with the development of sensitive analytical methods, continues to drive research into its physiological and pathological roles. As our knowledge of the intricate web of calcium signaling pathways expands, CPA will undoubtedly remain a key pharmacological agent for future discoveries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Biosynthesis of Aspergillus flavus and Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of the 6/5/6/5 Tetracyclic Cyclopiazonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on cytosolic calcium in bovine airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Integrated Approach to this compound Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production of this compound by Penicillium commune isolated from dry-cured ham on a meat extract-based substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of this compound in food and feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopiazonic Acid Contamination in Agricultural Products: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium, is a widespread contaminant of agricultural commodities, posing a potential risk to human and animal health. This technical guide provides a comprehensive overview of CPA, focusing on its prevalence in agricultural products, toxicological profile, and the analytical methodologies for its detection. Detailed experimental protocols for chromatographic and immunochemical assays are provided, alongside a summary of quantitative data on contamination levels and toxicity. Furthermore, this guide elucidates the primary mechanism of CPA toxicity—the inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)—and explores its downstream cellular consequences, including the induction of endoplasmic reticulum stress and oxidative stress, illustrated through detailed signaling pathway diagrams.

Introduction

This compound (CPA) is an indole-tetramic acid mycotoxin that contaminates a wide range of agricultural products, including grains, corn, peanuts, and cheese.[1] Its production by common molds such as Aspergillus flavus, which also produces aflatoxins, raises concerns about co-contamination and potential synergistic toxic effects.[2] While not as acutely potent as some other mycotoxins, chronic exposure to CPA can lead to various adverse health effects in animals, including anorexia, dehydration, weight loss, and organ damage.[1] The primary molecular target of CPA is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, a crucial enzyme for maintaining intracellular calcium homeostasis.[3] Inhibition of SERCA disrupts cellular signaling pathways and can lead to cell death. This guide aims to provide a detailed technical resource for researchers and professionals working on mycotoxin analysis, toxicology, and drug development.

Quantitative Data on this compound Contamination and Toxicity

The following tables summarize the reported levels of CPA contamination in various agricultural products and its toxicological data.

Table 1: Natural Occurrence of this compound in Agricultural Products

| Agricultural Product | Concentration Range (µg/kg) | Geographic Region | Reference(s) |

| Maize | 0.4 - 12,000 | India, Nigeria, Brazil | [4][5][6] |

| Peanuts/Groundnut Cake | 0.5 - 20,000 | India, Argentina | [4][5] |

| Sunflower Seed Cake | 0.3 - 20,000 | India | [4] |

| Sorghum | 0.3 - 20,000 | India | [4] |

| Wheat | 20,000 | India | [4] |

| Rice | 10,000 | India | [4] |

| Cheese (White Mould) | up to 3,700 | Not Specified | [7] |

| Animal Feed (Compound) | up to 150 | European Russia | [8] |

| Haylage and Silage | up to 10,000 | European Russia | [8] |

| Milk | 6.4 - 9.1 (µg/L) | Brazil | [6] |

Table 2: Toxicological Data for this compound

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Oral | 12 mg/kg | [3] |

| LD50 | Rat | Oral | 30 - 70 mg/kg | [9] |

| LD50 | Chicken | Oral | 36 - 63 mg/kg | [3] |

| LD50 | Dog | Oral (repeated exposure) | 0.5 mg/kg | [3] |

| IC50 (SERCA inhibition) | Not Specified | In vitro | Sub-nanomolar range | [10] |

| IC50 (Cytotoxicity) | Human Monocytes | In vitro (48h) | 8.5 x 10⁻⁸ M | |

| IC50 (Cytotoxicity) | THP-1 (human monocytic cell line) | In vitro (48h) | 1.75 x 10⁻⁷ M | |

| IC50 (Cytotoxicity) | SH-SY5Y (human neuroblastoma cell line) | In vitro (24h) | 864.01 nM | |

| IC50 (Cytotoxicity) | SH-SY5Y (human neuroblastoma cell line) | In vitro (48h) | 437 nM | |

| IC50 (Cytotoxicity) | SH-SY5Y (human neuroblastoma cell line) | In vitro (72h) | 392 nM |

Mechanism of Action and Cellular Pathways

Inhibition of the SERCA Pump

The primary mechanism of CPA's toxicity is its specific and high-affinity inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[3] SERCA is responsible for transporting Ca2+ ions from the cytosol into the lumen of the endoplasmic reticulum (ER), a critical process for maintaining low cytosolic Ca2+ concentrations and for proper muscle contraction and relaxation.[3] CPA binds to the transmembrane domain of SERCA, locking it in a conformation that prevents Ca2+ binding and transport.[3] This leads to a depletion of ER Ca2+ stores and an elevation of cytosolic Ca2+ levels.

Caption: CPA inhibits the SERCA pump, disrupting Ca2+ homeostasis.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The depletion of ER Ca2+ stores by CPA disrupts the function of Ca2+-dependent chaperones involved in protein folding, leading to an accumulation of unfolded or misfolded proteins in the ER lumen—a condition known as ER stress. This triggers a cellular signaling cascade called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein synthesis. However, prolonged or severe ER stress can activate apoptotic pathways.

Caption: CPA-induced ER stress activates the UPR signaling pathway.

Induction of Oxidative Stress

Disruption of Ca2+ homeostasis and ER function can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. Elevated cytosolic Ca2+ can activate Ca2+-dependent enzymes such as NADPH oxidases and promote mitochondrial dysfunction, both of which contribute to ROS production. Oxidative stress can further damage cellular components, including lipids, proteins, and DNA, and can exacerbate ER stress, creating a vicious cycle that can ultimately lead to cell death.

Caption: CPA can induce oxidative stress through Ca2+-dependent pathways.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for CPA Detection

This protocol provides a general framework for the quantitative analysis of CPA in agricultural commodities.

Caption: General workflow for HPLC-MS/MS analysis of CPA.

Methodology:

-

Sample Preparation: Homogenize a representative sample of the agricultural product (e.g., 5 g of ground maize).

-

Extraction:

-

Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v) to the homogenized sample.

-

Shake vigorously for 60-90 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

-

Cleanup (Optional, for complex matrices):

-

Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water/acetic acid, 20:79:1, v/v/v).

-

Pass the diluted extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

-

Elute the CPA from the cartridge with a suitable solvent (e.g., methanol).

-

-

HPLC Separation:

-

Inject an aliquot of the final extract into an HPLC system equipped with a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of two eluents (e.g., Eluent A: water with 5 mM ammonium acetate and 1% acetic acid; Eluent B: methanol with 5 mM ammonium acetate and 1% acetic acid).

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Couple the HPLC system to a triple quadrupole mass spectrometer.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for CPA (e.g., m/z 337 -> 196 and 337 -> 208).

-

-

Quantification:

-

Prepare a calibration curve using CPA standards of known concentrations.

-

Quantify the CPA in the sample by comparing its peak area to the calibration curve. The use of a labeled internal standard (e.g., ¹³C-CPA) is recommended for improved accuracy.[7]

-

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for CPA Screening

This protocol describes a competitive ELISA for the rapid screening of CPA in food and feed samples.

Caption: Workflow for competitive ELISA of CPA.

Methodology:

-

Sample Extraction: Extract CPA from the sample using a suitable solvent (e.g., 70-80% methanol in buffer).

-

Plate Coating: Coat the wells of a microtiter plate with a CPA-protein conjugate (e.g., CPA-BSA).

-

Competitive Reaction: Add the sample extract and a limited amount of anti-CPA monoclonal antibody to the coated wells. CPA in the sample will compete with the coated CPA for binding to the antibody.

-

Washing: Wash the plate to remove unbound antibodies and sample components.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary anti-CPA antibody.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Substrate Addition and Detection: Add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate into a colored product.

-

Measurement and Interpretation: Measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the concentration of CPA in the sample.

Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of CPA on a cell line of interest using a tetrazolium-based (e.g., MTT) assay.

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

CPA Treatment: Treat the cells with a range of CPA concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of CPA that inhibits cell viability by 50%).

Regulatory Landscape

Currently, there are no specific harmonized international regulatory limits for CPA in food and feed.[11] However, due to its co-occurrence with aflatoxins, which are strictly regulated, monitoring for CPA is prudent. The European Union has a framework for setting maximum levels for certain contaminants in food, and mycotoxins like CPA are under consideration for future regulation.[12][13] In the United States, the Food and Drug Administration (FDA) has not established a specific action level for CPA.

Conclusion

This compound is a significant mycotoxin contaminant in a variety of agricultural products worldwide. Its primary toxic effect stems from the potent inhibition of the SERCA pump, leading to disruptions in calcium homeostasis, ER stress, and oxidative stress. The analytical methods and experimental protocols detailed in this guide provide a foundation for the accurate detection and toxicological assessment of CPA. Further research is warranted to establish regulatory limits and to fully understand the health risks associated with chronic dietary exposure to this mycotoxin, both alone and in combination with other fungal metabolites.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: 50th anniversary of its discovery: Ingenta Connect [ingentaconnect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Occurrence of this compound in feeds and feedstuffs in Tamil Nadu, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asric.africa [asric.africa]

- 6. Aflatoxins and this compound in feed and milk from dairy farms in São Paulo, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of this compound in white mould cheese by liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) using a novel internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]

- 10. Complexation of the Mycotoxin this compound with Lanthanides Yields Luminescent Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. efisc-gtp.eu [efisc-gtp.eu]

Methodological & Application

Application Note & Protocol: Development of a Competitive ELISA for the Detection of Cyclopiazonic Acid (CPA) in Maize

Introduction

Cyclopiazonic acid (CPA) is a toxic secondary metabolite produced by several fungal species of the Aspergillus and Penicillium genera.[1][2] These molds are known to contaminate a variety of agricultural products, including grains, corn, peanuts, and cheese.[1][2] CPA is an indole-tetramic acid neurotoxin that acts as a specific inhibitor of Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum, disrupting calcium homeostasis.[3][4] Ingestion by animals can lead to a range of toxic effects, including gastrointestinal, neurological, and muscular disorders.[1][5] Given the potential for CPA to co-occur with other mycotoxins like aflatoxins in maize, sensitive and efficient methods for its detection are crucial for food safety and quality control.[6] This document outlines the development and protocol for a competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative determination of CPA in maize samples.

Principle of the Assay

The assay is based on the principle of competitive ELISA. There are two primary formats: a direct competitive ELISA (dc-ELISA) where the enzyme is conjugated to the CPA-protein complex, and an indirect competitive (or antigen-immobilized) ELISA (CI-ELISA) where the CPA-protein conjugate is coated onto the microplate wells. In the CI-ELISA format, a specific monoclonal antibody is pre-incubated with the sample containing free CPA. This mixture is then added to the wells coated with a CPA-protein conjugate (e.g., CPA-BSA). The free CPA in the sample competes with the coated CPA for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody captured on the plate. The amount of bound enzyme is inversely proportional to the concentration of CPA in the sample. The reaction is visualized by adding a substrate that produces a colorimetric signal, which is measured using a microplate reader.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Biosynthesis of Aspergillus flavus and Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound | 18172-33-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Detection of this compound (CPA) in maize by immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Intracellular Calcium Signaling with Cyclopiazonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopiazonic Acid (CPA) is a mycotoxin produced by various species of Aspergillus and Penicillium fungi[1][2]. In the field of cell biology and pharmacology, CPA is a widely utilized tool due to its specific, reversible, and cell-permeable inhibitory action on the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps[3][4]. SERCA pumps are crucial for maintaining the low cytosolic calcium concentrations characteristic of resting cells by actively transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR)[5]. By inhibiting SERCA, CPA provides a reliable method to manipulate intracellular calcium stores, making it an invaluable compound for investigating the intricate dynamics of intracellular calcium signaling.

This document provides detailed application notes and protocols for the use of this compound in studying intracellular calcium signaling.

Mechanism of Action

CPA specifically targets and inhibits all isoforms of the SERCA pump. It binds to the enzyme and locks it in an E2-like conformational state, which prevents the binding of ATP and the subsequent translocation of Ca²⁺ ions across the ER/SR membrane[1][6]. This inhibition of Ca²⁺ reuptake leads to two primary consequences:

-

Depletion of Intracellular Calcium Stores: The passive leak of Ca²⁺ from the ER/SR into the cytosol is no longer counteracted by SERCA-mediated uptake, leading to a gradual depletion of these internal calcium stores[7][8].

-

Elevation of Cytosolic Calcium: The net efflux of Ca²⁺ from the ER/SR results in a transient or sustained increase in the cytosolic free calcium concentration ([Ca²⁺]i)[5][9][10].

-

Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER/SR calcium stores is sensed by stromal interaction molecules (STIMs) in the ER membrane, which then translocate and activate Orai channels in the plasma membrane. This activation results in a sustained influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE)[1][11].

The effects of CPA are reversible, with cellular function typically restoring within a few days of its removal[1].

Data Presentation

The following tables summarize quantitative data from various studies that have utilized this compound to modulate intracellular calcium signaling.

Table 1: Inhibitory and Effective Concentrations of this compound

| Parameter | Value | Cell/System Type | Reference |

| IC₅₀ for SERCA Inhibition | 0.6 µM | Sarcoplasmic Reticulum | [4] |

| EC₅₀ for [Ca²⁺]i Rise | 10 µM | Madin Darby Canine Kidney (MDCK) Cells | [12] |

| Effective Concentration for Maximal SERCA Inhibition | 20 µM | Endothelial Cells | [7] |

| Effective Concentration for Store Depletion | 5 µM | Bovine Airway Smooth Muscle Cells | [9][10] |

| Effective Concentration for Vasorelaxation Studies | 10 µM | Mesenteric Arteries | [11] |

Table 2: CPA-Induced Changes in Intracellular Calcium Concentration ([Ca²⁺]i)

| Cell Type | CPA Concentration | Basal [Ca²⁺]i | Peak [Ca²⁺]i | Sustained [Ca²⁺]i | Reference |

| Bovine Airway Smooth Muscle Cells | 5 µM | 166 ± 11 nM | 671 ± 100 nM | 236 ± 19 nM | [9][10] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Not specified | Marked increase | Not specified | [11] |

| Madin Darby Canine Kidney (MDCK) Cells | 50 µM | Not specified | 50% reduction in response upon removal of external Ca²⁺ | Not specified | [12] |

| HL-60 Cells | Not specified | Not specified | Depletion of agonist-sensitive stores | Activation of divalent cation influx | [8] |

Experimental Protocols

The following are detailed protocols for common experiments involving the use of this compound to study intracellular calcium signaling.

Protocol 1: Measurement of CPA-Induced Changes in Resting [Ca²⁺]i using Fluorescence Microscopy

This protocol describes how to measure the effect of CPA on the basal intracellular calcium concentration in cultured cells using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose, pH 7.4

-

This compound (CPA) stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter) and a perfusion system.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and grow to the desired confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution: Mix 1 µL of 1 mM Fura-2 AM in DMSO with 1 µL of 20% Pluronic F-127 in DMSO. Add this mixture to 1 mL of HBS for a final Fura-2 AM concentration of 1 µM.

-

Aspirate the culture medium from the coverslips and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the AM ester for at least 15 minutes.

-

-

Microscopy and Data Acquisition:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS at a constant rate.

-

Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and collect the emitted fluorescence at 510 nm.

-

Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

Establish a stable baseline recording of the F340/F380 ratio for several minutes.

-

-

Application of CPA:

-

Prepare the desired final concentration of CPA in HBS from the stock solution. For example, to make a 10 µM CPA solution, add 1 µL of the 10 mM stock to 1 mL of HBS.

-

Switch the perfusion to the CPA-containing HBS and continue recording the F340/F380 ratio to observe the CPA-induced rise in [Ca²⁺]i.

-

-

Data Analysis:

-

The F340/F380 ratio can be converted to absolute [Ca²⁺]i values using the Grynkiewicz equation if calibration is performed.

-

Quantify the basal [Ca²⁺]i, the peak [Ca²⁺]i reached after CPA application, and the level of the sustained plateau.

-

Protocol 2: Investigation of Store-Operated Calcium Entry (SOCE) using CPA

This protocol is designed to determine the contribution of extracellular calcium influx via SOCE to the overall CPA-induced calcium signal.

Materials:

-

Same as Protocol 1, with the addition of:

-

Ca²⁺-free HBS: Same composition as HBS but omitting CaCl₂ and adding 1 mM EGTA.

Procedure:

-

Cell Preparation and Dye Loading:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Microscopy and Baseline in Ca²⁺-containing buffer:

-

Mount the coverslip and perfuse with normal HBS (containing 2 mM CaCl₂).

-

Establish a stable baseline recording of the F340/F380 ratio.

-

-

CPA application in Ca²⁺-free buffer:

-

Switch the perfusion to Ca²⁺-free HBS for 2-3 minutes to chelate any residual extracellular calcium.

-

While still in Ca²⁺-free HBS, apply CPA at the desired concentration. This will induce a transient increase in [Ca²⁺]i due solely to the release of calcium from intracellular stores.

-

-

Re-addition of extracellular Ca²⁺ to measure SOCE:

-

After the [Ca²⁺]i has returned to or near the baseline, switch the perfusion back to the normal HBS (containing 2 mM CaCl₂) while still in the presence of CPA.

-

The subsequent rise in the F340/F380 ratio represents the influx of extracellular calcium through store-operated channels (SOCE).

-

-

Data Analysis:

-

Quantify the peak of the initial transient [Ca²⁺]i rise in Ca²⁺-free conditions (store release).

-

Quantify the magnitude and rate of the secondary [Ca²⁺]i rise upon re-addition of extracellular Ca²⁺ (SOCE).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in studying intracellular calcium signaling.

Caption: Mechanism of action of this compound (CPA).

Caption: General experimental workflow for measuring CPA effects.

Caption: Logical flow of a store-operated calcium entry (SOCE) experiment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Biosynthesis of Aspergillus flavus and Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 4. glpbio.com [glpbio.com]

- 5. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]

- 6. This compound is a specific inhibitor of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound depletes intracellular Ca2+ stores and activates an influx pathway for divalent cations in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]